Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate
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Overview
Description
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is a complex organic compound with a unique structure that includes a fluorine atom, a tetrahydropyran ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-hydroxyisoxazole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
- 4-[(2-tetrahydro-2H-pyran-2-yl)oxy]phenol
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is unique due to the presence of the fluorine atom and the isoxazole ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for specialized applications .
Biological Activity
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is a compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 2378054-09-0
- Molecular Formula : C11H14FNO5
- Molecular Weight : 259.23 g/mol
Anticancer Properties
Research has indicated that isoxazole derivatives exhibit significant anticancer activities. A study highlighted that various isoxazole compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds with modifications similar to this compound demonstrated IC50 values in the micromolar range against colon carcinoma cells, suggesting potential for development as anticancer agents .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Example A | CT26 Colon Cancer | 2.5 |
Example B | Colon 38 Tumor Cells | 2.5 |
Anti-inflammatory Effects
Isoxazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the isoxazole ring enhances the ability of these compounds to modulate immune responses, making them candidates for treating inflammatory diseases .
Antibacterial and Antiviral Activities
The antibacterial and antiviral potential of isoxazole derivatives has been documented extensively. This compound may exhibit these properties through its ability to disrupt bacterial cell wall synthesis or viral replication processes. Studies have indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as certain viruses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Isoxazole compounds often act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
- Receptor Modulation : Some derivatives interact with specific receptors (e.g., androgen receptors), influencing transcriptional activity and cellular responses.
- Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of various isoxazole derivatives, including methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yloxy)isoxazol-5-yloxy)acetate). These compounds were tested for their efficacy against prostate cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 1 µM .
Properties
Molecular Formula |
C11H14FNO5 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
methyl 2-[4-fluoro-3-(oxan-2-yloxy)-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C11H14FNO5/c1-15-8(14)6-7-10(12)11(13-18-7)17-9-4-2-3-5-16-9/h9H,2-6H2,1H3 |
InChI Key |
SRUOUDOTHSYNIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=NO1)OC2CCCCO2)F |
Origin of Product |
United States |
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